REACTION_CXSMILES
|
C([N:11]1[CH2:15][CH2:14][CH:13]2[CH2:16][C:12]12[C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])(OCC1C=CC=CC=1)=O>C(OCC)(=O)C>[NH:11]1[CH2:15][CH2:14][CH:13]2[CH2:16][C:12]12[C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18]
|
Name
|
Compound ( 5 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1C2(C(CC1)C2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was flushed with argon
|
Type
|
ADDITION
|
Details
|
Palladium-on-carbon (5%, 3 g) was added
|
Type
|
CUSTOM
|
Details
|
hydrogen was bubbled into the stirred suspension until no starting material
|
Type
|
CUSTOM
|
Details
|
(2 hours as indicated by TLC)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The flask was then flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Type
|
WASH
|
Details
|
The catalyst was washed with methanol (3×100 ml)
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates were concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue was then distilled with a Kuglerohr apparatus at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1C2(C(CC1)C2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |